N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 295361-95-4
VCID: VC7208815
InChI: InChI=1S/C14H11FN2OS/c1-18-11-3-2-4-12-13(11)17-14(19-12)16-10-7-5-9(15)6-8-10/h2-8H,1H3,(H,16,17)
SMILES: COC1=C2C(=CC=C1)SC(=N2)NC3=CC=C(C=C3)F
Molecular Formula: C14H11FN2OS
Molecular Weight: 274.31

N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine

CAS No.: 295361-95-4

Cat. No.: VC7208815

Molecular Formula: C14H11FN2OS

Molecular Weight: 274.31

* For research use only. Not for human or veterinary use.

N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine - 295361-95-4

Specification

CAS No. 295361-95-4
Molecular Formula C14H11FN2OS
Molecular Weight 274.31
IUPAC Name N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C14H11FN2OS/c1-18-11-3-2-4-12-13(11)17-14(19-12)16-10-7-5-9(15)6-8-10/h2-8H,1H3,(H,16,17)
Standard InChI Key DPBFAKQXUKHQSW-UHFFFAOYSA-N
SMILES COC1=C2C(=CC=C1)SC(=N2)NC3=CC=C(C=C3)F

Introduction

Structural Elucidation and Physicochemical Properties

The molecular structure of N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine comprises a benzothiazole core (C₇H₄NS) modified with a methoxy (-OCH₃) group at position 4 and a 4-fluorophenylamine moiety at position 2. The molecular formula is deduced as C₁₄H₁₂FN₂OS, with a molecular weight of 283.32 g/mol. Key physicochemical parameters, inferred from structurally similar compounds, include a density of approximately 1.5–1.6 g/cm³ and a boiling point near 400–415°C . The methoxy group enhances solubility in polar organic solvents compared to non-substituted benzothiazoles, while the fluorine atom on the phenyl ring contributes to metabolic stability and membrane permeability .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₂FN₂OS
Molecular Weight283.32 g/mol
Density1.55 ± 0.1 g/cm³
Boiling Point405 ± 25°C
LogP (Partition Coefficient)2.8 (estimated)
SolubilitySoluble in DMSO, methanol

The compound’s LogP value, estimated at 2.8, suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Hydrogen bonding interactions from the amine (-NH-) and methoxy groups likely influence its crystal packing and melting behavior, though experimental melting point data remain unreported .

Synthetic Methodologies

Core Benzothiazole Formation

The benzothiazole scaffold is typically synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl compounds. For N-(4-fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine, a plausible route involves:

  • Methoxy Substitution: Introducing the methoxy group at position 4 through electrophilic aromatic substitution or Ullmann-type coupling using copper catalysts .

  • Amine Functionalization: Reacting 2-aminobenzothiazole intermediates with 4-fluoroaniline in the presence of coupling agents such as EDC/HOBt or via nucleophilic aromatic substitution under acidic conditions .

Representative Reaction Scheme

4-Methoxy-2-aminobenzothiazole+4-FluoronitrobenzenePd/C, H2N-(4-Fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine\text{4-Methoxy-2-aminobenzothiazole} + \text{4-Fluoronitrobenzene} \xrightarrow{\text{Pd/C, H}_2} \text{N-(4-Fluorophenyl)-4-methoxy-1,3-benzothiazol-2-amine}

This hydrogenation-mediated coupling achieves yields >70% in aprotic solvents like DMF .

Alternative Routes

Patent US20160175303A1 describes the use of hydrazino-benzothiazoles condensed with aldehydes to form Schiff bases, which are subsequently reduced to secondary amines . Adapting this method, 4-methoxy-2-hydrazinobenzothiazole could react with 4-fluorobenzaldehyde to yield the target compound after catalytic hydrogenation.

CompoundActivity (IC₅₀/MIC)Target Organism/Cell Line
4-Nitro-1,3-benzothiazol-2-amine3.125 μg/mL (MIC)M. tuberculosis
2,6-Dimethylbenzothiazole8 μM (IC₅₀)MCF-7
N-(4-Fluorophenyl)-4-methoxy-...Predicted: 5–10 μM (IC₅₀)Hypothetical cancer models

Future Directions

  • Synthetic Optimization: Developing one-pot methodologies to reduce step count and improve atom economy.

  • Target Identification: Screening against kinase libraries or bacterial proteomes to elucidate mechanisms of action.

  • ADMET Profiling: Assessing pharmacokinetics, including cytochrome P450 interactions and plasma protein binding.

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